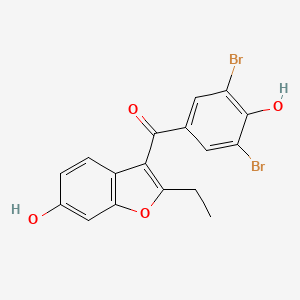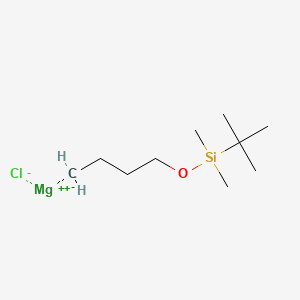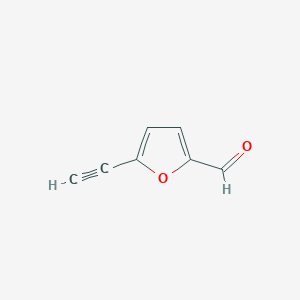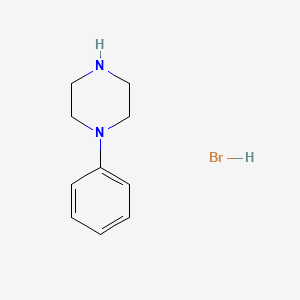
Zn (II) Protoporphyrin IX dimethyl ester
Overview
Description
Zn (II) Protoporphyrin IX dimethyl ester is a potent and selective inhibitor of heme oxygenase, the enzyme which generates carbon monoxide (CO) and biliverdin . It’s a derivative of Protoporphyrin IX, which is an important precursor to biologically essential prosthetic groups such as heme, cytochrome c, and chlorophylls .
Synthesis Analysis
The dimethyl esters of protoporphyrin IX were synthesized by cyclization of a,c -biladienes to the corresponding porphyrins, which contain β -diethylaminoethyl groups as potential vinyl substituents, and subsequent Hofmann degradation of them to vinylporphyrins in high yields .Molecular Structure Analysis
Resonance Raman (RR) spectra are reported for Co, Ni, Cu, Zn, Pd, and Cd protoporphyrin IX dimethyl ester (PP) complexes. The essence of the core-expansion mechanism is the multiplex result of the interactions between the outer electrons of metal ions with the electrons of the porphyrin ring and their steric interactions .Chemical Reactions Analysis
Protoporphyrin IX Dimethyl Ester is used as a precursor for the synthesis of chlorin-based photosensitizers. It has been used for the construction of a Zn (II) ion sensors .Physical And Chemical Properties Analysis
Protoporphyrin IX Dimethyl Ester is a deeply colored solid that is not soluble in water. It is soluble in DMSO, THF, acetone, chloroform, diethyl ether, ethyl acetate, and methanol .Scientific Research Applications
Catalytic Processes and Hydroformylation
Zn (II) Protoporphyrin IX dimethyl ester plays a crucial role in catalytic processes, particularly in hydroformylation reactions. Research by Peixoto et al. (2005) demonstrates its efficiency in promoting hydroformylation of various complexes. This study highlights the dependency of regioselectivity on the central metal ion, with the zinc(II) complex of protoporphyrin-IX dimethyl ester showing a strong preference for forming branched aldehyde under varied conditions (Peixoto et al., 2005).
Nanotechnology and Sensor Applications
In nanotechnology, this compound has been used to create metalloporphyrin coatings on peptide nanotubes, as detailed by Matsui and MacCuspie (2001). This application suggests potential uses in nanoscale chemical sensors or photonics, showcasing the material's versatility in advanced technology fields (Matsui & MacCuspie, 2001).
Photosensitizing Properties
The compound has notable photosensitizing properties, particularly in medical research. Yee et al. (2002) discovered that Protoporphyrin IX dimethyl ester exhibits higher intracellular uptake and more potent photosensitizing properties than its non-esterified counterpart, especially when targeting mitochondria and lysosomes (Yee et al., 2002).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
zinc;methyl 3-[7,12-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36N4O4.Zn/c1-9-23-19(3)27-15-28-21(5)25(11-13-35(41)43-7)33(39-28)18-34-26(12-14-36(42)44-8)22(6)30(40-34)17-32-24(10-2)20(4)29(38-32)16-31(23)37-27;/h9-10,15-18H,1-2,11-14H2,3-8H3;/q-2;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUJRSHGJJEZFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)OC)C)CCC(=O)OC.[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36N4O4Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide](/img/structure/B3105319.png)
![(1R,2R,4S)-Tert-butyl 2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3105332.png)
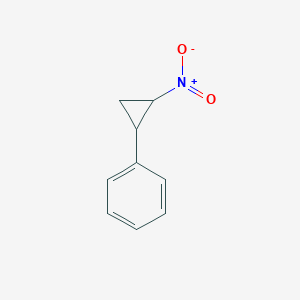

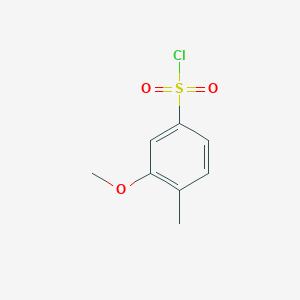

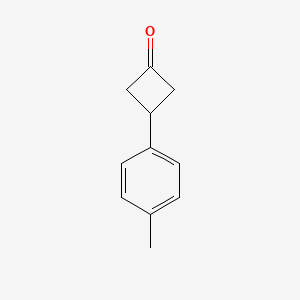
![Thiazolo[3,2-a]indole-9-carboxylic acid](/img/structure/B3105362.png)
